2,6-Dichloropyridine-3,4-diamine

説明

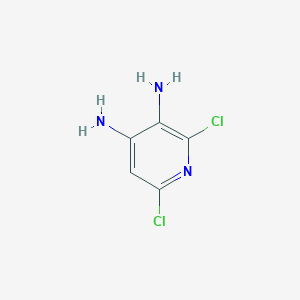

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNVWGXGFBVDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448748 | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-63-4 | |

| Record name | 2,6-Dichloro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101079-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 2,6 Dichloropyridine 3,4 Diamine

Nucleophilic Aromatic Substitution Reactions on the Dichloropyridine Core

The pyridine (B92270) ring in 2,6-dichloropyridine-3,4-diamine is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the electronegative nitrogen atom and the two electron-withdrawing chlorine substituents. These reactions are fundamental to the derivatization of this core structure.

Reactivity of Chlorine Substituents Towards Various Nucleophiles

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic attack. The regioselectivity of these reactions is influenced by both electronic and steric factors. Generally, the C2 and C6 positions in pyridines are susceptible to nucleophilic substitution. In the case of 2,6-dichloropyridine (B45657) derivatives, the presence of activating groups, such as a nitro group, can direct the substitution to either the ortho (C2) or para (C6) position. The outcome can be kinetically or thermodynamically controlled. stackexchange.com For instance, in the amination of 2,6-dichloro-3-nitropyridine, the substitution is favored at the 2-position, which is ortho to the nitro group, suggesting kinetic control due to the strong inductive electron-withdrawing effect of the nitro group making the C2 position more electron-deficient. stackexchange.com

While specific studies on the nucleophilic substitution of the chlorine atoms in this compound with a wide array of nucleophiles are not extensively documented in publicly available literature, the principles of SNAr on similar systems suggest that reactions with various nucleophiles are feasible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to dichloro-heteroaromatics, including 2,6-dichloropyridine, to form C-C bonds. researchgate.net This indicates that the chlorine atoms can be replaced by aryl or other organic fragments under appropriate catalytic conditions.

The following table summarizes potential nucleophilic substitution reactions based on the reactivity of analogous compounds.

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Amine | Aniline | 2-Anilino-6-chloro-pyridine-3,4-diamine | Pd-catalyzed (e.g., Buchwald-Hartwig amination) researchgate.net |

| Alcohol | Sodium Methoxide | 2-Chloro-6-methoxy-pyridine-3,4-diamine | Heat |

| Thiol | Sodium Thiophenoxide | 2-Chloro-6-(phenylthio)-pyridine-3,4-diamine | Base |

| Arylboronic Acid | Phenylboronic Acid | 2-Chloro-6-phenyl-pyridine-3,4-diamine | Pd-catalyst, base (e.g., Suzuki coupling) researchgate.netmdpi.com |

Interactive Data Table: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Amine | Aniline | 2-Anilino-6-chloro-pyridine-3,4-diamine | Pd-catalyzed (e.g., Buchwald-Hartwig amination) |

| Alcohol | Sodium Methoxide | 2-Chloro-6-methoxy-pyridine-3,4-diamine | Heat |

| Thiol | Sodium Thiophenoxide | 2-Chloro-6-(phenylthio)-pyridine-3,4-diamine | Base |

| Arylboronic Acid | Phenylboronic Acid | 2-Chloro-6-phenyl-pyridine-3,4-diamine | Pd-catalyst, base (e.g., Suzuki coupling) |

Reactivity of Amino Groups for Further Chemical Transformations

The ortho-diamine functionality at the C3 and C4 positions is a key feature of this compound, enabling a variety of cyclization reactions to form fused heterocyclic systems. The most prominent reaction is the condensation with carbonyl compounds or their equivalents to form imidazo[4,5-b]pyridines, which are analogues of purines and exhibit a wide range of biological activities. researchgate.net

The reaction of 3,4-diaminopyridine (B372788) with aldehydes or carboxylic acids is a common method for the synthesis of 2-substituted imidazo[4,5-c]pyridines. nih.gov Similarly, 2,3-diaminopyridine (B105623) reacts to form imidazo[4,5-b]pyridines. nih.gov These reactions typically proceed via the formation of a Schiff base followed by intramolecular cyclization and subsequent aromatization, which can sometimes be facilitated by an oxidizing agent.

A number of 2-substituted imidazo[4,5-b]pyridine derivatives have been synthesized by reacting 2,3-diaminopyridine with various benzaldehydes. nih.gov This approach can be extended to this compound to afford 5,7-dichloroimidazo[4,5-b]pyridine derivatives.

Table of Condensation Reactions of Diaminopyridines

| Reactant | Product |

| 3,4-Diaminopyridine + Benzaldehyde | 2-Phenyl-5H-imidazo[4,5-c]pyridine nih.gov |

| 2,3-Diaminopyridine + Benzaldehyde | 2-Phenyl-4H-imidazo[4,5-b]pyridine nih.gov |

Interactive Data Table: Condensation Reactions of Diaminopyridines

| Reactant | Product |

| 3,4-Diaminopyridine + Benzaldehyde | 2-Phenyl-5H-imidazo[4,5-c]pyridine |

| 2,3-Diaminopyridine + Benzaldehyde | 2-Phenyl-4H-imidazo[4,5-b]pyridine |

Furthermore, the amino groups can undergo N-alkylation and N-acylation reactions, providing another avenue for structural diversification. For instance, the reaction of 2,6-diaminopyridine (B39239) with rhodamine acid chloride yields the corresponding amide. nih.gov

Redox Chemistry of this compound and Related Compounds

The redox chemistry of this compound involves the oxidation of the pyridine nitrogen or the amino groups, and the reduction of the pyridine ring or the chloro substituents.

Oxidation Pathways and Derivative Formation

The oxidation of pyridine derivatives often leads to the formation of N-oxides. The oxidation of 2,6-dichloropyridine to its corresponding N-oxide has been reported. This transformation can be a key step in the synthesis of more complex pyridine derivatives, as the N-oxide functionality can facilitate further substitutions on the pyridine ring. nih.gov

In the context of diaminopyrimidines, which share structural similarities with diaminopyridines, metabolic N-oxidation has been observed. Studies on 2,4-diamino-6-substituted pyrimidines have shown the formation of 3-N-oxides, with the reaction being mediated by cytochrome P450 dependent systems. nih.gov The susceptibility to N-oxidation is influenced by the nature of the substituents on the ring. nih.gov While direct experimental evidence for the oxidation of this compound is scarce, it is plausible that it could undergo N-oxidation to form the corresponding pyridine-N-oxide derivative under suitable oxidizing conditions.

Reduction Reactions Leading to Variously Substituted Amino Pyridines

The reduction of the pyridine ring to a piperidine (B6355638) ring is a common transformation. A study on the reduction of pyridine derivatives using samarium diiodide in the presence of water has shown that pyridine can be reduced to piperidine in excellent yield at room temperature. researchgate.net This study also noted that chloro and amino functionalities could be partially eliminated during the reaction, affording pyridine or piperidine. researchgate.net This suggests that the reduction of this compound could potentially lead to a mixture of products, including the corresponding piperidine derivative with or without the chloro substituents.

Catalytic hydrogenation is another common method for the reduction of pyridine rings. However, the presence of chlorine atoms might lead to hydrodechlorination as a side reaction. The choice of catalyst and reaction conditions would be crucial to control the selectivity of the reduction.

Derivatization Strategies for Structural Diversification

The structural diversification of this compound can be achieved through various synthetic strategies, leveraging the reactivity of both the chloro and amino substituents.

A primary strategy involves the formation of the imidazo[4,5-b]pyridine core, as discussed in section 3.1.2. The resulting 5,7-dichloroimidazo[4,5-b]pyridine can then be further functionalized. The remaining chlorine atoms can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other groups at the C5 and C7 positions. mdpi.com The Suzuki coupling has been effectively used for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com

Another powerful tool for derivatization is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between aryl halides and amines. researchgate.netwikipedia.org This reaction could be employed to replace the chlorine atoms of this compound or its imidazo[4,5-b]pyridine derivative with various amino groups, leading to a wide range of structurally diverse compounds. The regioselectivity of the Buchwald-Hartwig amination on dichloropyridines can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

The following table outlines some potential derivatization strategies for this compound.

| Starting Material | Reaction Type | Reagents | Product Class |

| This compound | Condensation | Aldehyde/Carboxylic Acid | 5,7-Dichloroimidazo[4,5-b]pyridines |

| 5,7-Dichloroimidazo[4,5-b]pyridine | Suzuki Coupling | Arylboronic Acid, Pd-catalyst | 5,7-Diarylimidazo[4,5-b]pyridines mdpi.com |

| 5,7-Dichloroimidazo[4,5-b]pyridine | Buchwald-Hartwig Amination | Amine, Pd-catalyst | 5,7-Diaminoimidazo[4,5-b]pyridines researchgate.netwikipedia.org |

| This compound | Suzuki Coupling | Arylboronic Acid, Pd-catalyst | 2,6-Diarylpyridine-3,4-diamines researchgate.net |

Interactive Data Table: Derivatization Strategies

| Starting Material | Reaction Type | Reagents | Product Class |

| This compound | Condensation | Aldehyde/Carboxylic Acid | 5,7-Dichloroimidazo[4,5-b]pyridines |

| 5,7-Dichloroimidazo[4,5-b]pyridine | Suzuki Coupling | Arylboronic Acid, Pd-catalyst | 5,7-Diarylimidazo[4,5-b]pyridines |

| 5,7-Dichloroimidazo[4,5-b]pyridine | Buchwald-Hartwig Amination | Amine, Pd-catalyst | 5,7-Diaminoimidazo[4,5-b]pyridines |

| This compound | Suzuki Coupling | Arylboronic Acid, Pd-catalyst | 2,6-Diarylpyridine-3,4-diamines |

Functionalization via Acylation, Alkylation, and Arylation Reactions

The amino groups of this compound are primary nucleophilic sites, readily participating in reactions with various electrophiles. This allows for the introduction of a wide array of functional groups, thereby modifying the compound's physical, chemical, and biological properties.

Acylation: The acylation of aromatic amines is a well-established transformation, and this compound is expected to undergo this reaction readily. Acylating agents such as acyl chlorides or anhydrides can react with one or both amino groups to form the corresponding amides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The regioselectivity of the acylation (mono- versus di-acylation) can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the principles of acylation of similar aromatic diamines are well understood. nih.gov

Alkylation: Similar to acylation, the amino groups can be alkylated using alkylating agents like alkyl halides or sulfates. These reactions introduce alkyl chains onto the nitrogen atoms, leading to secondary or tertiary amines. The degree of alkylation can be influenced by the nature of the alkylating agent, the reaction temperature, and the solvent used. Direct alkylation of the pyridine nitrogen is also a possibility, particularly under acidic conditions, leading to the formation of a pyridinium (B92312) salt. nih.gov

Arylation: The introduction of aryl groups onto the amino functions or directly onto the pyridine ring represents a significant transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amines. In the context of this compound, this would involve the reaction with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Furthermore, direct C-H arylation of the pyridine ring is a plausible transformation. While the electron-deficient nature of the pyridine ring can make electrophilic aromatic substitution challenging, transition-metal-catalyzed C-H functionalization offers a modern and efficient alternative. researchgate.netresearchgate.net For instance, palladium-catalyzed direct arylation has been successfully employed for the functionalization of various pyridine derivatives. researchgate.net Although specific examples for this compound are not readily found, the known reactivity of related pyridine systems suggests its potential for such transformations. mdpi.com

Cyclization Reactions to Form Fused Heterocyclic Systems

The ortho-diamine functionality of this compound is a key structural feature that enables its use as a building block for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the diamine with a bifunctional electrophile, leading to the formation of a new five- or six-membered ring fused to the pyridine core.

A prominent example is the synthesis of imidazo[4,5-b]pyridines. This important heterocyclic scaffold, found in numerous biologically active molecules, can be readily prepared from this compound. The reaction involves condensation with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. For instance, oxidative cyclization with aldehydes can yield 2-substituted imidazo[4,5-b]pyridines. nih.gov

A well-documented route involves the reaction of a 2,3-diaminopyridine derivative with a suitable cyclizing agent. For example, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved through the condensation of a related 5-bromo-2,3-diaminopyridine with benzaldehyde, followed by further functionalization via Suzuki cross-coupling. mdpi.com This highlights the potential of the diamine moiety in this compound to undergo similar cyclization reactions.

The general synthesis of imidazo[4,5-b]pyridines often starts from precursors like 2-chloro-3-nitropyridine. acs.org Reduction of the nitro group to an amine generates the required ortho-diamine functionality in situ, which then cyclizes with an appropriate reagent. This synthetic strategy underscores the value of the 2,3-diaminopyridine core, which is present in this compound, for constructing these fused systems. organic-chemistry.org

The reaction of 7-Chloro-3H-imidazo[4,5-b]pyridine-4-oxide with phosphorus oxychloride to yield 5,7-dichloro-3H-imidazo[4,5-b]pyridine further illustrates the chemical transformations possible within this heterocyclic family. prepchem.com

The following table summarizes the key cyclization reactions leading to fused heterocyclic systems from precursors related to this compound.

| Starting Material Analogue | Reagent(s) | Product | Reference(s) |

| 5-bromo-N-methyl-3-nitropyridin-2-amine | 1. Reduction 2. Benzaldehyde | 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |

| 2-chloro-3-nitropyridine | 1. Primary amine 2. Zn/HCl 3. Aldehyde | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | acs.org |

| 4-(substituted amino)-5,6-diaminopyridines | Ethyl orthoformate | Imidazo[4,5-b]pyridines | nih.gov |

| 6-(substituted amino)-4,5-diaminopyridines | Aryl aldehydes | Imidazo[4,5-c]pyridines | nih.gov |

| 7-Chloro-3H-imidazo[4,5-b]pyridine-4-oxide | Phosphorus oxychloride | 5,7-dichloro-3H-imidazo[4,5-b]pyridine | prepchem.com |

Structure Activity Relationship Sar Studies and Molecular Design of 2,6 Dichloropyridine 3,4 Diamine Derivatives

Influence of Substituent Position and Electronic Effects on Molecular Properties

The molecular properties of 2,6-Dichloropyridine-3,4-diamine derivatives are heavily influenced by the electronic interplay between the substituents and the pyridine (B92270) ring. The parent molecule contains two electron-withdrawing chlorine atoms at the 2 and 6 positions and two electron-donating amino groups at the 3 and 4 positions. This arrangement creates a complex electronic environment that affects the molecule's reactivity, basicity, and potential for intermolecular interactions.

Electronic Effects:

Inductive Effects: Due to their high electronegativity, the chlorine atoms exert a strong electron-withdrawing inductive effect (–I), which decreases the electron density of the pyridine ring. ucalgary.ca This makes the ring less susceptible to electrophilic attack but can activate it for nucleophilic substitution. researchgate.net

Resonance Effects: The amino groups exert an electron-donating resonance effect (+R), pushing electron density into the ring. ucalgary.ca This effect counteracts the inductive withdrawal by the chlorine atoms, particularly at the ortho and para positions relative to the amino groups.

The basicity of the pyridine nitrogen is also modulated by these electronic effects. The electron-withdrawing nature of the chlorine atoms reduces the pKa of the pyridine nitrogen, making it less basic. However, the donating amino groups can partially offset this effect. This balance is crucial for how the molecule will interact with biological targets, as protonation state can determine binding affinity. mdpi.com

| Substituent Group | Position | Electronic Effect | Impact on Molecular Properties |

| Chlorine | 2, 6 | Strong –I (Inductive), Weak +R (Resonance) | Decreases electron density and basicity of the pyridine ring; activates the ring for nucleophilic attack. |

| Amino | 3, 4 | Strong +R (Resonance), Weak –I (Inductive) | Increases electron density in the ring, counteracting the effect of chlorine atoms; can participate in hydrogen bonding. |

| Alkyl | (variable) | +I (Inductive) | Increases electron density and basicity. |

| Nitro | (variable) | Strong –I, Strong –R | Strongly deactivates the ring towards electrophiles; withdraws significant electron density. |

| Hydroxyl | (variable) | Strong +R, Weak –I | Donates electron density through resonance; acts as a hydrogen bond donor/acceptor. |

Conformational Analysis and Stereochemical Considerations in Pyridine Diamine Systems

The three-dimensional structure and stereochemistry of pyridine diamine derivatives are pivotal to their biological function, dictating how they fit into the active site of a target protein. drugdesign.orgnih.gov Conformational analysis of these systems focuses on the orientation of the amino substituents and the planarity of the molecule.

In related pyridinedicarboxamide systems, rotation around the bonds connecting substituents to the ring can lead to different conformers (e.g., syn/anti). The pyridine nitrogen can play a key role in stabilizing certain conformations through the formation of intramolecular hydrogen bonds, which can enforce planarity. Conversely, steric hindrance between bulky substituents can force parts of the molecule out of plane.

For this compound, intramolecular hydrogen bonding could occur between the adjacent amino groups (at C3 and C4) or between an amino group and the pyridine nitrogen. Such interactions would restrict the rotational freedom of the amino groups and favor a more planar conformation. However, the presence of chlorine atoms at the 2 and 6 positions introduces steric bulk, which could influence the preferred orientation of the adjacent amino group at C3.

Stereochemistry becomes critically important when chiral centers are introduced into derivatives. nih.gov For example, in the synthesis of chiral piperidines from activated pyridines, chemo-enzymatic methods can produce specific stereoisomers with high precision. acs.org Studies on other biologically active molecules have shown that stereochemistry can profoundly affect target binding and biological activity, sometimes leading to significant differences between isomers. nih.gov This suggests that a stereoselective uptake or interaction mechanism is often at play, where only one isomer possesses the correct three-dimensional arrangement to bind effectively to the target. nih.govnih.gov

Rational Design Principles for Modulating Bioactivity and Selectivity

Rational drug design aims to develop compounds with high specificity and efficacy by leveraging knowledge of the biological target and ligand interactions. drugdesign.orgnih.gov For derivatives of this compound, this involves strategically modifying the core structure to enhance desired biological activities while minimizing off-target effects.

A key principle is the introduction of new substituents to alter properties like lipophilicity, shape, and metabolic stability. bbau.ac.in The pyridine scaffold itself is a versatile platform for such modifications. nih.gov

Strategies for Modulating Bioactivity and Selectivity:

Targeting Specific Interactions: In designing inhibitors for β-amyloid aggregation, novel 2,6-disubstituted pyridine derivatives were created to interact with the β-sheet conformation of the target via specific donor-acceptor-donor hydrogen bonds. nih.gov This highlights how the diamino-pyridine moiety can be exploited as a key pharmacophore.

Achieving Selectivity: SAR studies on pyrimidine (B1678525) and pyridine derivatives as cholinesterase inhibitors have shown that selectivity can be engineered. For example, attaching an indole (B1671886) moiety to the diamine scaffold can drive selectivity toward butyrylcholinesterase (BChE), whereas phenolic rings favor acetylcholinesterase (AChE) inhibition. nih.gov This demonstrates that the choice of appended chemical groups is a powerful tool for directing a drug to a specific target.

Optimizing Affinity through Structural Modifications: In the development of histamine (B1213489) H4 receptor antagonists, a focused medicinal chemistry effort on 6-alkyl-2,4-diaminopyrimidines led to potent antagonists. researchgate.net Similarly, in developing aminoglycoside mimetics, linking a cis-3,5-diamino-piperidine (DAP) scaffold, which mimics a key pharmacophore, to other functional groups resulted in potent translation inhibitors. nih.gov This shows that combining a core binding motif with other structural elements can significantly enhance affinity.

Site-Selective Functionalization: Advances in synthetic chemistry allow for the precise modification of the pyridine ring. nih.gov Methods for C4-selective amination or C3-selective halogenation enable the targeted introduction of functional groups to probe specific regions of a binding site, a cornerstone of modern rational design. researchgate.netnih.gov

The following table, adapted from research on pyrimidine and pyridine diamine derivatives as cholinesterase inhibitors, illustrates how different structural motifs can influence biological activity.

| Compound Scaffold | Key Substituent Moiety | Target Enzyme Selectivity | Research Finding |

| Pyrimidine Diamine | Indole Group | BChE | The indole moiety drives selectivity for BChE inhibition. nih.gov |

| Pyrimidine Diamine | 3-methoxy-4-hydroxyphenyl ring | BChE | Shows high inhibition percentage against BChE. nih.gov |

| Pyrimidine Diamine | Phenolic/Catecholic Rings | AChE | These rings confer high selectivity for AChE inhibition. nih.gov |

| Pyridine Diamine | 2,6-dichloropyridine (B45657) ring | AChE | Shows notable inhibition percentage against EeAChE. |

Investigation of Ligand-Target Interactions in Biological Systems

Understanding how a ligand binds to its biological target at the molecular level is fundamental to explaining its activity and to designing improved versions. For derivatives of this compound, this involves studying the specific non-covalent interactions that stabilize the ligand-target complex.

Key Interaction Types:

Hydrogen Bonding: The two amino groups and the pyridine nitrogen of the core scaffold are prime sites for forming hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site. In cholinesterase inhibitors, a protonated amine group is a crucial pharmacophoric feature that establishes strong interactions within the enzyme's catalytic site. nih.gov

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. This was observed in kinase inhibitors where a π-π stacking interaction between the inhibitor and a tyrosine "gatekeeper" residue was preserved across different chemotypes. nih.gov

Hydrophobic Interactions: Modifications to the this compound core with lipophilic groups can lead to favorable hydrophobic interactions within non-polar pockets of the target protein, enhancing binding affinity.

Metal Coordination: The nitrogen atoms of the pyridine ring and amino substituents can act as ligands, coordinating with metal ions present in the active sites of metalloenzymes. This is a common strategy for designing inhibitors for this large class of enzymes. nih.gov

Computational Chemistry and Theoretical Studies of 2,6 Dichloropyridine 3,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling: An Unwritten Chapter

There are currently no published studies that specifically detail the quantum chemical calculations for 2,6-Dichloropyridine-3,4-diamine. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for understanding its fundamental properties.

Table 1: Hypothetical Data Table of Key Electronic Properties from a Future DFT Study

| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) | Significance |

| HOMO Energy | -5.8 eV | B3LYP/6-311+G(d,p) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.6 eV | B3LYP/6-311+G(d,p) | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N(pyridine): -0.4, N(amino): -0.6 | B3LYP/6-311+G(d,p) | Predicts sites for protonation and electrophilic attack. |

This table is illustrative and does not represent actual experimental or calculated data.

Without these foundational calculations, any discussion of the molecule's electronic structure and reactivity remains speculative.

Elucidation of Reaction Mechanisms and Transition State Analysis: A Field of Open Questions

The elucidation of reaction mechanisms involving this compound through computational means is another area lacking research. Theoretical studies on related compounds, such as the proton transfer in 3,4-diaminopyridine (B372788) complexes, suggest that DFT calculations could be powerfully applied here.

For instance, in a potential cyclization reaction to form an imidazole-fused pyridine (B92270), computational analysis would be critical for:

Identifying Intermediates: Mapping the potential energy surface to locate all stable intermediates.

Calculating Transition State Geometries and Energies: Determining the energy barriers for each step of the reaction.

Investigating Reaction Pathways: Comparing different possible mechanistic routes to identify the most favorable one.

Without such studies, the mechanistic details of how this compound participates in chemical transformations are unknown.

Prediction of Regioselectivity and Stereoselectivity in Organic Transformations: Awaiting Theoretical Guidance

The prediction of regioselectivity and stereoselectivity is a cornerstone of synthetic chemistry, and computational methods are increasingly used to provide these insights. For this compound, key questions that could be addressed by theoretical studies include:

Regioselectivity of Electrophilic Aromatic Substitution: Will an incoming electrophile preferentially attack the C5 position of the pyridine ring, or will it react with one of the amino groups? Analysis of calculated properties like Fukui functions or the energies of potential intermediates would provide a clear prediction.

Stereoselectivity in Reactions at Chiral Centers: If the molecule were to be used in a synthesis that generates a new stereocenter, computational modeling could predict the likely stereochemical outcome by analyzing the transition state energies leading to different stereoisomers.

The absence of such predictive studies means that any synthetic work involving this compound must rely on empirical observations without the benefit of theoretical guidance.

Molecular Modeling and Simulation for Conformational Insights: The 3D Structure in Flux

While a static, optimized geometry of this compound can be readily computed, a deeper understanding of its conformational landscape through molecular modeling and simulation is not available in the literature. The rotational freedom around the C-N bonds of the amino groups suggests that multiple conformers may exist in equilibrium.

Molecular dynamics simulations could provide valuable information on:

Preferred Conformations: Identifying the most stable three-dimensional arrangements of the molecule in different environments (e.g., in vacuum, in a polar solvent, or in a nonpolar solvent).

Conformational Flexibility: Quantifying the ease with which the molecule can transition between different conformations.

Intramolecular Interactions: Investigating the presence and strength of intramolecular hydrogen bonds between the amino groups and the pyridine nitrogen or chlorine atoms.

Biological and Pharmaceutical Research Applications of 2,6 Dichloropyridine 3,4 Diamine and Its Analogues

Investigation of Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of 2,6-Dichloropyridine-3,4-diamine are not extensively documented, research into its structural analogues provides insight into its potential in this area. The diaminopyridine core is a known pharmacophore that has been explored for antibacterial and antifungal applications.

Research has demonstrated that metal complexes of the related compound 2,6-diaminopyridine (B39239) exhibit notable antibacterial activity. auctoresonline.orgauctoresonline.org For instance, chloro complexes of cobalt (II), nickel (II), and mercury (II) with 2,6-diaminopyridine, as well as copper (II) and iron (II) complexes, have been synthesized and tested against various pathogenic bacteria. auctoresonline.orgauctoresonline.org These studies found that the resulting metal complexes displayed moderate to good inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. auctoresonline.orgauctoresonline.org The activity is often attributed to the combined effects of the organic ligand and the central metal ion, which can disrupt bacterial cell membranes or other vital processes. auctoresonline.org

The table below summarizes the antibacterial activity of some 2,6-diaminopyridine metal complexes, demonstrating the potential of this structural class.

| Compound/Complex | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Fe(II) complex with 2,6-diaminopyridine | Pseudomonas aeruginosa | High antibacterial activity | auctoresonline.org |

| Cu(II) complex with 2,6-diaminopyridine | Escherichia coli | High antibacterial activity | auctoresonline.org |

| Co(II) chloro complex with 2,6-diaminopyridine | Staphylococcus aureus | Moderate to good activity | auctoresonline.org |

| Ni(II) chloro complex with 2,6-diaminopyridine | Bacillus cereus | Moderate to good activity | auctoresonline.org |

Furthermore, other derivatives, such as acetamides synthesized from aminopyridines, have also been investigated as antimicrobial agents, showing varying degrees of efficacy. nih.gov These findings collectively suggest that the this compound framework could serve as a valuable starting point for the development of novel antimicrobial agents, where the chloro and amino functionalities can be further modified to enhance potency and spectrum of activity.

Role as a Pharmaceutical Intermediate in the Synthesis of Complex Bioactive Molecules

The structure of this compound makes it a highly valuable intermediate in organic synthesis for the production of complex bioactive molecules. nih.gov The presence of two reactive amino groups and two chlorine atoms allows for a variety of chemical transformations, enabling the construction of intricate heterocyclic systems.

A significant application of this intermediate is in the synthesis of analogues of Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. mdpi.com Researchers synthesize analogues to explore structure-activity relationships, aiming to improve efficacy, overcome drug resistance, or understand metabolic pathways. The diamine functionality on the pyridine (B92270) ring is crucial for building the core structure required for this class of antiviral agents.

Moreover, the chemical reactivity of this compound is analogous to that of other dichlorodiamino heterocycles used in the synthesis of purine (B94841) derivatives. For example, the related compound 2,5-diamino-4,6-dichloropyrimidine (B1296591) is a key intermediate in the synthesis of 2-amino-6-chloropurine, which is a precursor for antiviral nucleosides like famciclovir. google.com The process involves condensation and ring-closure reactions where the diamine and chloro groups are essential. This parallel suggests that this compound is a suitable precursor for creating novel fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are themselves important scaffolds in medicinal chemistry.

Exploration of Enzyme Inhibition and Other Biochemical Activities

The diaminopyridine and diaminopyrimidine scaffolds are recognized as "privileged structures" in drug discovery, particularly for the development of enzyme inhibitors. These core structures are adept at forming key hydrogen bond interactions within the active sites of enzymes, most notably kinases.

Research into close analogues of this compound has led to the discovery of potent enzyme inhibitors. A study on a series of 3-Acyl-2,6-diaminopyridines identified them as effective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are prominent targets in cancer therapy. nih.gov The 2,6-diamino substitution pattern was crucial for their activity. Specific compounds from this research demonstrated significant inhibitory potential against CDK1 and CDK2. nih.gov

The inhibitory activities of representative compounds from this class are detailed in the table below.

| Compound | Key Structural Feature | CDK1 IC₅₀ (μM) | CDK2 IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 2r | 3-benzoyl-2,6-diaminopyridine | 0.14 | 0.08 | nih.gov |

| Compound 11 | 3-(4-chlorobenzoyl)-2,6-diaminopyridine | 0.08 | 0.04 | nih.gov |

The ability of the diamino-heterocycle motif to act as a "hinge-binder" is a well-established principle in kinase inhibitor design. This makes this compound a highly attractive starting material for developing new kinase inhibitors. The chlorine atoms can be used as synthetic handles for further modification, allowing for the fine-tuning of potency and selectivity against a wide range of other kinases, such as Polo-like kinase 4 (PLK4) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which have also been targeted with aminopyrimidine-based inhibitors.

Research into Immunomodulatory Effects and Related Biological Responses

The application of this compound analogues extends to the field of immunology, primarily through their potential to be developed into inhibitors of key signaling molecules in the immune system. One of the most important targets in this area is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a serine-threonine kinase that plays a central role in the innate immune response. It acts as a critical downstream mediator for Toll-like receptors (TLRs) and IL-1 receptors, which are responsible for recognizing pathogens and initiating inflammatory responses. Inhibition of IRAK4 is therefore a promising strategy for treating a variety of inflammatory and autoimmune diseases.

Structurally, many potent and selective IRAK4 inhibitors are based on an aminopyrimidine or related heterocyclic core. These scaffolds are effective at binding to the ATP-binding site of the kinase. Given that this compound is a versatile precursor for such structures, it is highly relevant to research aimed at developing novel immunomodulatory agents. By using this diamine as a starting block, medicinal chemists can synthesize libraries of compounds designed to target IRAK4, thereby potentially modulating the production of inflammatory cytokines and controlling pathological immune responses.

Advanced Analytical Characterization Methodologies for 2,6 Dichloropyridine 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,6-Dichloropyridine-3,4-diamine, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm the connectivity and chemical environment of each atom.

In a typical ¹H NMR spectrum, the single proton on the pyridine (B92270) ring is expected to appear as a singlet in the aromatic region. The chemical shift of this proton is influenced by the electron-donating amino groups and the electron-withdrawing chloro substituents. The protons of the two amino groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum would be expected to show five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons provide insight into their electronic environment. The carbons bonded to chlorine atoms would be significantly downfield, while those bonded to amino groups would be upfield relative to unsubstituted pyridine.

While specific, experimentally determined NMR data for this compound is not widely available in peer-reviewed literature, predicted data can serve as a guide for what to expect.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.5-7.0 | s | H-5 |

| ¹H | ~4.0-5.5 | br s | NH₂ (C3) |

| ¹H | ~4.0-5.5 | br s | NH₂ (C4) |

| ¹³C | ~150-155 | s | C-2, C-6 |

| ¹³C | ~135-140 | s | C-4 |

| ¹³C | ~120-125 | s | C-3 |

| ¹³C | ~105-110 | s | C-5 |

Note: These are estimated values and actual experimental data may vary. Predicted data serves as a preliminary guide.

High-Resolution Mass Spectrometry Techniques for Compound Identification and Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₅Cl₂N₃), the expected monoisotopic mass is 176.9861 g/mol . nih.gov An experimental HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. The fragmentation can provide valuable structural information. Common fragmentation pathways for halogenated pyridines might include the loss of chlorine radicals or HCl. The presence of the diamino groups would also influence the fragmentation, potentially leading to the loss of ammonia (B1221849) or related fragments. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum of the molecular ion and any chlorine-containing fragments.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅Cl₂N₃ |

| Calculated Monoisotopic Mass | 176.9861 g/mol |

| Expected Isotopic Pattern | Characteristic pattern for two chlorine atoms |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

The crystal structure would reveal the planarity of the pyridine ring and the geometry of the amino groups. A key aspect of the analysis would be the investigation of intermolecular interactions. It is expected that the molecules would be linked by hydrogen bonds between the amino groups of one molecule and the nitrogen atom of the pyridine ring or the chlorine atoms of a neighboring molecule. nih.gov These interactions play a crucial role in the packing of the molecules in the solid state. While crystal structures for several related dichloropyridine and diaminopyridine derivatives have been reported, specific crystallographic data for this compound is not currently available in open literature. nih.gov

Table 3: Anticipated X-ray Crystallography Parameters for this compound

| Parameter | Expected Observation |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Key Bond Lengths (Å) | C-Cl, C-N, C-C, C=N within expected ranges |

| Key Bond Angles (°) | Angles around the pyridine ring and substituents |

| Intermolecular Interactions | Hydrogen bonding (N-H···N, N-H···Cl), π-π stacking |

Note: Experimental crystallographic data has not been reported in the public domain.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

For purification, column chromatography using silica (B1680970) gel would be a standard method. The choice of eluent would be optimized to achieve good separation of the desired product from any starting materials, byproducts, or decomposition products.

For purity assessment, a validated Reverse-Phase HPLC (RP-HPLC) method would be developed. A C18 column is commonly used for the separation of polar aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The detection would typically be carried out using a UV detector, set to a wavelength where the compound exhibits strong absorbance. The purity of the sample would be determined by integrating the peak area of the main component relative to the total peak area. Commercial suppliers of this compound often specify a purity of >98%, as determined by HPLC.

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Retention Time | Dependent on the specific gradient program |

Note: This is a representative method; actual conditions may vary.

Advanced Materials and Supramolecular Chemistry Research Involving Pyridine Diamine Scaffolds

Application in the Synthesis of Functional Pyridine-Based Materials

The bifunctional nature of 2,6-Dichloropyridine-3,4-diamine, possessing two nucleophilic amino groups, makes it a prime candidate for use as a monomer in polymerization reactions. Its rigid aromatic core is expected to impart thermal stability and mechanical strength to the resulting polymers.

Research into related diaminopyridine compounds has shown their utility in creating high-performance polymers. For instance, diaminopyridines can be reacted with tetra-acids or their dianhydride derivatives to form polyimides. researchgate.net These polymers are known for their exceptional thermal stability, chemical resistance, and dielectric properties. The general reaction involves the formation of a polyamide-acid intermediate, which is then chemically or thermally cyclized to the final polyimide.

Furthermore, tetra-amino pyridine (B92270) compounds are key precursors for the synthesis of pyridobisimidazole polymers. researchgate.net These are a class of rigid-rod polymers with outstanding thermal and oxidative stability, making them suitable for applications in high-performance fibers and films. The synthesis involves the condensation of a tetra-aminopyridine with a dicarboxylic acid, such as terephthalic acid, to form the rigid polymer backbone. researchgate.net While specific studies on this compound for these applications are not extensively documented, its structure suggests it could be a valuable monomer for creating novel polymers with tailored properties, where the chlorine atoms could enhance flame retardancy or modify solubility.

Table 1: Potential Polymerization Reactions with Pyridine Diamine Scaffolds

| Polymer Type | Co-monomer | Resulting Polymer | Key Properties |

|---|---|---|---|

| Polyimide | Tetracarboxylic dianhydride | Pyridine-based Polyimide | High thermal stability, chemical resistance |

Exploration of Supramolecular Assemblies and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. The pyridine diamine scaffold is exceptionally well-suited for this purpose. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino groups serve as hydrogen bond donors.

Studies on related aminopyridine derivatives demonstrate their role in forming complex supramolecular structures. For example, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) reveals strong N—H⋯N hydrogen bonds that lead to the formation of supramolecular chains. nih.gov These chains are further organized by π–π stacking and halogen–π interactions. nih.gov Similarly, 2,6-diaminopyridine (B39239) has been used as a guest molecule that binds to ureidopyrimidine-based hosts through a distinct pattern of hydrogen bonds. nih.gov The interaction involves hydrogen bonds between the urea (B33335) oxygen of the host and one amino group of the diaminopyridine guest, as well as between the pyrimidine (B1678525) nitrogen of the host and the second amino group of the guest. nih.gov

The specific arrangement of functional groups in this compound offers unique possibilities for designing supramolecular assemblies. The adjacent amino groups can act as a bidentate hydrogen-bond donor, while the pyridine nitrogen remains an effective acceptor site. The chlorine atoms can participate in halogen bonding, a directional interaction that is increasingly used as a tool in crystal engineering and supramolecular design. This combination of interactions could be exploited to build complex, multi-dimensional networks or to act as a highly selective guest molecule in host-guest systems. For example, proton transfer reactions between 3,4-diaminopyridine (B372788) and acidic phenols have been shown to form stable complexes, indicating a strong propensity for hydrogen bonding and the formation of ion-pair assemblies. scbt.com

Table 2: Non-Covalent Interactions in Pyridine Diamine-Based Assemblies

| Interaction Type | Donor/Acceptor Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amino groups (Donors), Pyridine Nitrogen (Acceptor) | Primary driving force for self-assembly, directional control |

| π–π Stacking | Pyridine Ring | Stabilization of layered structures |

| Halogen Bonding | Chlorine atoms (Halogen Bond Donors) | Directional control, crystal engineering |

Investigation of Coordination Chemistry and Metal Complex Formation

The pyridine diamine scaffold is a classic chelating ligand in coordination chemistry. The pyridine nitrogen and the adjacent amino groups can bind to a metal center to form a stable five-membered ring. This chelating effect enhances the stability of the resulting metal complexes compared to those with monodentate ligands.

Research on Schiff bases derived from 2,6-diaminopyridine demonstrates the versatility of this scaffold in forming complexes with a wide range of transition metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netclearsynth.com These ligands can act as bidentate or tetradentate chelating agents, leading to complexes with geometries such as octahedral. researchgate.netclearsynth.com Similarly, 2,6-diiminopyridine ligands form stable complexes with group 2 metals (Mg, Ca, Sr, Ba), where the ligand can exist in neutral, radical anion, or dianionic forms, showcasing its redox activity. rsc.org

The compound this compound is expected to act as a bidentate N,N'-donor ligand, utilizing the pyridine nitrogen and one of the adjacent amino groups. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions would decrease the electron density on the pyridine ring, which is expected to weaken its coordination to metal ions. However, these substituents also provide significant steric hindrance around the nitrogen atom, which could lead to the formation of complexes with unusual coordination geometries or stabilities. The coordination of this ligand could be used to tune the electronic, magnetic, and catalytic properties of metal centers. For example, 2,6-diaminopyridine-coupled rhodamine sensors have been shown to selectively detect Fe³⁺ and Al³⁺ ions through a chelation-induced fluorescence response, where the pyridine nitrogen is involved in metal coordination. rsc.org

Table 3: Examples of Metal Complexes with Related Pyridine Diamine Ligands

| Ligand Type | Metal Ions | Typical Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Schiff base of 2,6-diaminopyridine | Fe(II), Co(II), Ni(II), Cu(II) | Bidentate, Tetradentate | Octahedral |

| 2,6-Diiminopyridine | Mg(II), Ca(II), Sr(II) | Tridentate (pincer) | Distorted trigonal pyramidal |

Future Perspectives and Emerging Research Directions for 2,6 Dichloropyridine 3,4 Diamine

Development of Green Chemistry Approaches for Synthesis and Derivatization

The future synthesis and modification of 2,6-Dichloropyridine-3,4-diamine and its derivatives will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.com Conventional synthetic methods often rely on harsh conditions and hazardous reagents, but modern approaches offer safer and more sustainable alternatives. rasayanjournal.co.in

Future research will likely focus on several key green chemistry techniques:

Microwave-Assisted Synthesis: This method can dramatically shorten reaction times, increase product yields, and reduce the use of solvents compared to traditional heating methods. mdpi.com

Ultrasonic Synthesis: The use of ultrasound energy can enhance reaction rates and yields, providing an energy-efficient alternative for synthesizing heterocyclic compounds. rasayanjournal.co.in

Catalytic Approaches: The development of novel catalysts, including heterogeneous organocatalysts, can lead to highly efficient and selective reactions under environmentally benign conditions. rasayanjournal.co.in These catalysts can often be recycled and reused, minimizing waste. rasayanjournal.co.in

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent (neat conditions) is a cornerstone of green chemistry, significantly reducing the generation of volatile organic compound (VOC) waste. rasayanjournal.co.indntb.gov.ua Techniques like mechanochemical grinding in a ball-mill represent a promising solvent-free approach. dntb.gov.ua

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which improves atom economy and reduces the number of purification steps required. rasayanjournal.co.in

| Green Chemistry Technique | Potential Advantages for this compound | Relevant Findings |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced solvent use. | Proven effective for various heterocyclic compounds, offering an ecologically sustainable approach. mdpi.com |

| Catalysis | High selectivity, use of recyclable catalysts, metal-free options, improved atom economy. | Heterogeneous organocatalysts have been used for synthesizing related triazolopyrimidines with high yield. rasayanjournal.co.in |

| Aqueous/Solvent-Free Synthesis | Eliminates hazardous organic solvents, simplifies product workup, cost-effective. | One-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives has been successfully catalyzed in aqueous media. dntb.gov.ua |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and molecular complexity in a single step. | MCRs are a key green chemistry strategy for synthesizing complex products from simple reactants. rasayanjournal.co.in |

Application in Advanced Catalytic Systems

The diamine functionality of this compound makes it an excellent candidate for use as a ligand in advanced catalytic systems. The nitrogen atoms of the amine groups can coordinate with transition metals to form stable complexes capable of catalyzing a wide range of chemical transformations.

The electronic properties of the pyridine (B92270) ring, modulated by the two chlorine atoms, can be fine-tuned to influence the activity and selectivity of the metal center. Research in this area could involve synthesizing a library of metal complexes with this compound as a ligand and screening them for catalytic activity. For instance, related bidentate nitrogen ligands have been successfully used to create palladium complexes for the partial oxidation of methane (B114726) to methanol, a reaction of significant industrial interest. nih.gov This suggests that palladium complexes of this compound could be investigated for similar small molecule activations or for cross-coupling reactions.

| Potential Catalytic Application | Metal Center | Rationale |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | The ligand can stabilize the metal center in various oxidation states required for catalytic cycles like Suzuki, Heck, and Buchwald-Hartwig amination. |

| Oxidation Catalysis | Copper (Cu), Iron (Fe) | The ligand could support metal complexes that activate molecular oxygen for selective oxidation of substrates. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Chiral derivatives of the ligand could be used for asymmetric hydrogenation, a key process in pharmaceutical synthesis. |

| Small Molecule Activation | Palladium (Pd) | Similar pyridinyl-triazine diamine ligands have shown success in activating methane for conversion to methanol. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial Intelligence (AI) and Machine Learning (ML) are transforming chemical research and drug discovery, and these technologies can be leveraged to accelerate the exploration of this compound. arxiv.orgmdpi.com By analyzing vast datasets, ML models can predict molecular properties, optimize synthetic routes, and identify novel drug candidates. researchgate.net

The integration of AI can address several key research areas for this compound:

Synthesis Planning: Retrosynthesis AI tools, which may use expert-encoded rules or ML-inferred patterns, can propose novel and efficient synthetic pathways to derivatives of this compound. nih.gov

Property Prediction: ML models can be trained on datasets of known molecules to predict the physicochemical and biological properties of new, virtual derivatives of the compound, allowing researchers to prioritize the synthesis of the most promising candidates. arxiv.org

Reaction Optimization: AI-driven platforms can systematically explore reaction conditions (e.g., temperature, catalyst, solvent) to find the optimal parameters for a given transformation, including those employing green chemistry principles. nih.gov

Automated Research: The use of LLM-based autonomous agents can automate various aspects of the research workflow, from literature review and knowledge extraction to planning and executing experiments. researchgate.net

| AI/ML Application | Description | Impact on this compound Research |

| Forward-Reaction Prediction | Predicts the product of a chemical reaction given the reactants and conditions. | Helps in exploring the chemical space of possible derivatives without extensive experimentation. nih.gov |

| Retrosynthesis Analysis | Proposes synthetic routes for a target molecule by working backward from the product. | Accelerates the design of efficient synthesis plans for complex derivatives. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure and biological activity of compounds. | Enables virtual screening of large libraries of derivatives to identify potential therapeutic agents. nih.gov |

| Automated Knowledge Discovery | Uses Large Language Models (LLMs) to scan and interpret vast amounts of scientific literature. | Can quickly identify known biological activities, synthetic methods, and potential applications for related structures. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Modalities

The structure of this compound serves as a valuable starting point for medicinal chemistry campaigns aimed at discovering new drugs. The diamine moiety is a common feature in biologically active molecules, and the dichloropyridine core can be readily modified to optimize interactions with biological targets. Related heterocyclic structures, such as pyridothienopyrimidines, have demonstrated promising antimicrobial and anticancer activities. nih.gov

Future research will focus on synthesizing libraries of compounds derived from this compound and screening them against a range of biological targets. A key strategy involves identifying targets that are overexpressed or play a critical role in disease development, such as in cancer. nih.gov

Potential therapeutic areas and targets for exploration include:

Oncology: Many kinase inhibitors used in cancer therapy feature a heterocyclic core. Derivatives could be designed to target specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is implicated in liver and breast cancers. nih.gov

Infectious Diseases: The scaffold could be used to develop novel antibacterial or antifungal agents. Screening against essential microbial enzymes could reveal new mechanisms of action to combat drug-resistant pathogens. nih.gov

Neurodegenerative Diseases: Compounds that modulate targets within the central nervous system are of high interest. Derivatives could be explored for activity against targets implicated in diseases like Alzheimer's or Parkinson's.

| Therapeutic Area | Potential Biological Target Class | Rationale and Approach |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | The pyridine-based scaffold is a common feature in kinase inhibitors. Derivatives can be designed for specific ATP-binding sites. nih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., DNA gyrase, DHFR) | The scaffold provides a framework for developing agents that disrupt essential microbial processes, with some pyridothienopyrimidines showing potent antifungal activity. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Modifications could lead to compounds that modulate inflammatory pathways, offering potential treatments for arthritis or other inflammatory conditions. |

| Virology | Viral Proteases or Polymerases | The heterocyclic structure could be adapted to inhibit key viral enzymes, a common strategy in antiviral drug discovery. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,6-Dichloropyridine-3,4-diamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic amination of 2,6-dichloropyridine derivatives. For example, substituting chlorine atoms at positions 3 and 4 with amine groups under reflux in anhydrous ammonia or using palladium catalysts for regioselective amination . Key parameters include temperature control (60–80°C) and inert atmospheres to prevent oxidation. Purity can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and validated by NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point : Pure this compound exhibits a melting point range of 159–161°C; deviations >2°C indicate impurities .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (J = 8 Hz) at δ 6.9–7.1 ppm, with NH₂ protons at δ 4.2–4.5 ppm (broad, exchangeable).

- LC-MS : Molecular ion peak at m/z 178.01 (M+H⁺) confirms molecular weight .

- Elemental Analysis : Expected C: 34.8%, H: 2.3%, N: 16.2%, Cl: 40.7% .

Q. What are the key challenges in handling this compound experimentally?

- Methodological Answer :

- Moisture Sensitivity : NH₂ groups are prone to hydrolysis; store under argon at −20°C.

- Solubility : Limited solubility in polar solvents (e.g., DMSO, DMF) requires sonication or heating.

- Byproduct Formation : Monitor for dichloropyridine intermediates (e.g., 2,6-dichloro-3-nitropyridine) via HPLC (C18 column, 70:30 H₂O:MeOH) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chlorine atoms at positions 2 and 6 create steric hindrance, directing reactivity to the 3,4-amine groups. DFT calculations (B3LYP/6-31G*) show reduced electron density at the pyridine ring (Mulliken charge: −0.12 e⁻), favoring oxidative addition with Pd(0) catalysts. Compare reaction yields under Suzuki-Miyaura conditions (aryl boronic acids) vs. Buchwald-Hartwig aminations .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 122–125 ppm for aromatic carbons) may arise from tautomerism or solvent effects. Use deuterated DMSO for consistent data .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (space group Pbca, a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å) .

- Computational Validation : Compare experimental IR peaks (e.g., N-H stretch at 3350 cm⁻¹) with DFT-simulated spectra .

Q. How can researchers design experiments to probe the compound’s role in coordination chemistry?

- Methodological Answer :

- Ligand Synthesis : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water (1:1) at pH 7–7. Monitor complexation via UV-Vis (λₐbs 450–500 nm for d-d transitions) .

- Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior in Fe(III) complexes.

- Single-Crystal Analysis : Determine metal-ligand bond lengths (e.g., Cu-N ≈ 1.95 Å) to infer geometry .

Q. What methodologies identify degradation products under oxidative conditions?

- Methodological Answer :

- Stress Testing : Expose to H₂O₂ (3% v/v) at 40°C for 24h.

- LC-HRMS : Detect degradation products (e.g., pyridine-3,4-dione, m/z 122.02) using a Q-TOF mass spectrometer.

- Mechanistic Insight : ESR spectroscopy confirms radical intermediates (e.g., hydroxyl radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。